Phosphorothioic acid, O-(1,6-dihydro-5-methoxy-1-methyl-6-oxo-4-pyridazinyl) O,O-dimethyl ester
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Overview
Description
Phosphorothioic acid, O-(1,6-dihydro-5-methoxy-1-methyl-6-oxo-4-pyridazinyl) O,O-dimethyl ester is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely studied for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O-(1,6-dihydro-5-methoxy-1-methyl-6-oxo-4-pyridazinyl) O,O-dimethyl ester typically involves the reaction of phosphorothioic acid derivatives with pyridazinone compounds. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O-(1,6-dihydro-5-methoxy-1-methyl-6-oxo-4-pyridazinyl) O,O-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phosphorothioate group to a phosphate group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyridazinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized esters and pyridazinones.
Scientific Research Applications
Phosphorothioic acid, O-(1,6-dihydro-5-methoxy-1-methyl-6-oxo-4-pyridazinyl) O,O-dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of acetylcholinesterase inhibition.
Medicine: Research explores its potential therapeutic applications, including its use as a lead compound for developing new drugs.
Industry: It is utilized in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mechanism of Action
The mechanism of action of phosphorothioic acid, O-(1,6-dihydro-5-methoxy-1-methyl-6-oxo-4-pyridazinyl) O,O-dimethyl ester involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine. By inhibiting this enzyme, the compound increases acetylcholine levels, leading to prolonged nerve signal transmission. This mechanism is particularly relevant in its use as a pesticide, where it disrupts the nervous system of pests.
Comparison with Similar Compounds
Similar Compounds
Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester: This compound shares a similar structure but differs in the ester and pyridazinone substituents.
Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester: Another related compound with variations in the pyrimidinyl group.
Uniqueness
Phosphorothioic acid, O-(1,6-dihydro-5-methoxy-1-methyl-6-oxo-4-pyridazinyl) O,O-dimethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups on the pyridazinone ring contribute to its reactivity and interaction with molecular targets, setting it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
60244-55-5 |
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Molecular Formula |
C8H13N2O5PS |
Molecular Weight |
280.24 g/mol |
IUPAC Name |
5-dimethoxyphosphinothioyloxy-4-methoxy-2-methylpyridazin-3-one |
InChI |
InChI=1S/C8H13N2O5PS/c1-10-8(11)7(12-2)6(5-9-10)15-16(17,13-3)14-4/h5H,1-4H3 |
InChI Key |
KDLATEWVDUMIOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)OP(=S)(OC)OC)OC |
Origin of Product |
United States |
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